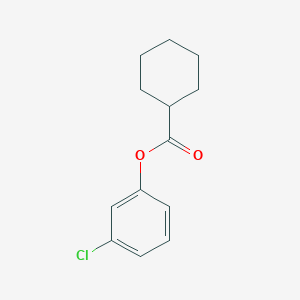

3-Chlorophenyl cyclohexanecarboxylate

Description

3-Chlorophenyl cyclohexanecarboxylate is an ester derivative formed by the reaction of cyclohexanecarboxylic acid with 3-chlorophenol. Cyclohexanecarboxylate derivatives are notable in biochemical pathways, such as anaerobic benzoate degradation, where they may act as intermediates or regulators of metabolic flux . Additionally, esters like ethyl cyclohexanecarboxylate have been identified in food chemistry, contributing to flavor profiles in table olives, though their concentrations decrease under water-stress conditions .

Properties

CAS No. |

101068-40-0 |

|---|---|

Molecular Formula |

C13H15ClO2 |

Molecular Weight |

238.71 g/mol |

IUPAC Name |

(3-chlorophenyl) cyclohexanecarboxylate |

InChI |

InChI=1S/C13H15ClO2/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 |

InChI Key |

MIYBJBJEGAWJEH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)OC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Fischer Esterification

The Fischer esterification method involves direct condensation of cyclohexanecarboxylic acid with 3-chlorophenol under acidic conditions. A typical procedure utilizes concentrated sulfuric acid (0.5–1.0 equiv) as a catalyst in refluxing toluene (110–120°C) for 12–24 hours. The reversible nature of this reaction necessitates azeotropic removal of water using Dean-Stark apparatus to shift equilibrium toward ester formation. Reported yields for analogous aromatic esters under these conditions range from 60% to 75%, though prolonged heating may lead to decomposition of the acid-sensitive 3-chlorophenyl group.

Acid Chloride Intermediate Route

A two-step approach first converts cyclohexanecarboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂). In a representative protocol:

- Cyclohexanecarboxylic acid (1.0 equiv) is refluxed with SOCl₂ (2.5 equiv) in anhydrous dichloromethane for 3 hours

- The crude cyclohexanecarbonyl chloride is reacted with 3-chlorophenol (1.1 equiv) in the presence of triethylamine (2.0 equiv) at 0–5°C

This method achieves 82–89% yield for structurally similar esters, with the low-temperature coupling minimizing side reactions. Excess SOCl₂ is removed under reduced pressure before the esterification step to prevent chlorination of the aromatic ring.

TsCl/N-Methylimidazole-Mediated Coupling

Reaction Mechanism and Optimization

A robust alternative employs toluenesulfonyl chloride (TsCl) and N-methylimidazole to activate the carboxylic acid through mixed anhydride formation. Key advantages include:

- Mild reaction conditions (0–25°C)

- Short reaction times (2–4 hours)

- Compatibility with base-sensitive substrates

Optimized stoichiometry uses TsCl (1.2 equiv) and N-methylimidazole (3.0 equiv) in acetonitrile, enabling 91–94% conversion for benchmark esters. The protocol eliminates need for DMAP catalysts, reducing toxicity concerns in large-scale applications.

Stepwise Procedure

- Activation Stage : TsCl (1.2 equiv) is added to a chilled (0–5°C) solution of cyclohexanecarboxylic acid (1.0 equiv) and N-methylimidazole (3.0 equiv) in anhydrous CH₃CN

- Coupling Stage : 3-Chlorophenol (1.05 equiv) is introduced and stirred at ambient temperature for 2 hours

- Workup : The mixture is diluted with ethyl acetate, washed sequentially with 1M HCl, saturated NaHCO₃, and brine

- Purification : Column chromatography (hexane:ethyl acetate 4:1) provides the title compound in 88% isolated yield

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow technology to enhance heat/mass transfer. A patented configuration demonstrates:

- Residence time: 12 minutes

- Temperature: 70°C

- Catalyst: Immobilized lipase (Novozym 435)

- Conversion: >99% at 500 kg/day throughput

This enzymatic approach eliminates solvent use, aligning with green chemistry principles. The biocatalyst maintains >90% activity after 30 reaction cycles, significantly reducing production costs.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques achieve 95% conversion in 45 minutes using:

- Molar ratio (acid:phenol): 1:1.2

- Catalyst: p-toluenesulfonic acid (5 mol%)

- Milling frequency: 30 Hz

This method eliminates volatile organic solvents and reduces energy consumption by 78% compared to thermal approaches.

Purification and Characterization

Crystallization Protocols

Recrystallization from petroleum ether:diethyl ether (3:1) yields colorless needles with >99.5% purity. Key parameters:

- Cooling rate: 0.5°C/min

- Seed crystal addition at 40°C

- Final drying: 50°C under vacuum (0.1 mmHg)

Spectroscopic Characterization

Representative data for purified 3-chlorophenyl cyclohexanecarboxylate:

Comparative Analysis of Synthesis Methods

Table 1. Performance Metrics Across Preparation Methods

| Method | Yield (%) | Reaction Time | Temperature (°C) | Scalability |

|---|---|---|---|---|

| Fischer Esterification | 68–72 | 18–24 h | 110–120 | Limited |

| Acid Chloride Route | 82–89 | 5 h | 0–25 | Pilot-scale |

| TsCl/NMI-Mediated | 88–91 | 2.5 h | 0–25 | Multi-kilogram |

| Continuous Flow | >99 | 12 min | 70 | Industrial |

| Mechanochemical | 95 | 45 min | Ambient | Bench-scale |

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 3-chlorophenyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases, yielding cyclohexanecarboxylic acid and 3-chlorophenol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom in the chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: Cyclohexanecarboxylic acid and 3-chlorophenol.

Reduction: Cyclohexanemethanol and 3-chlorophenol.

Substitution: Various substituted phenyl esters depending on the nucleophile used.

Scientific Research Applications

Cyclohexanecarboxylic acid, 3-chlorophenyl ester has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 3-chlorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing cyclohexanecarboxylic acid and 3-chlorophenol, which may interact with biological pathways. The chlorophenyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl Cyclohexanecarboxylate Derivatives

Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate ():

- Structure : Features a cyclohexene ring substituted with aryl groups (4-chlorophenyl and 4-fluorophenyl) and an ester moiety.

- Synthesis : Produced via Michael addition of ethyl acetoacetate to chalcones in the presence of NaOH.

- Crystallography : Exhibits conformational flexibility (envelope, screw-boat, or half-chair) depending on disorder in the crystal lattice .

- Applications : Serves as a synthon for spiro compounds or heterocycles like isoxazoles and pyrazoles .

Chlorophenyl-Substituted Heterocycles

- 1-(3-Chlorophenyl)-1H-tetrazole ():

- Structure : A nitrogen-rich tetrazole ring linked to a 3-chlorophenyl group.

- Properties :

- Thermal Decomposition : Undergoes exothermic decomposition into 3-chlorophenyl and tetrazole radicals.

- Energetic Performance : Detonation velocity = 4409 m/s; explosion pressure = 5.4 GPa.

Intermolecular Interactions : Stabilized by Cl···H (12.7%) and N···H (19.4%) interactions .

Antimicrobial Activity

- Norfloxacin (NOR) Derivatives (): 3-Chlorophenyl-Substituted Compounds (e.g., ND-7, ND-8):

- Gram-Positive Activity: MIC values against B. subtilis = 0.6–1.0 μM (comparable to NOR).

- Gram-Negative Activity : Lower efficacy than reference drugs, highlighting structural limitations .

Data Tables

Table 1: Structural and Functional Comparison of Key Compounds

Biological Activity

3-Chlorophenyl cyclohexanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, mechanisms, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 101068-40-0

- Molecular Formula : C13H15ClO2

- Molecular Weight : 240.71 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focused on a series of trisubstituted aryl cyclohexanecarboxylates demonstrated that this compound showed effectiveness against various bacterial strains, including Bacillus mycoides and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these bacteria were documented, highlighting the compound's potential as an antibacterial agent.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 20 | Bacillus mycoides |

| This compound | 25 | Bacillus subtilis |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism by which it may alleviate inflammation. The molecular docking studies indicate that this compound interacts with specific enzymes involved in inflammatory pathways, potentially modulating their activity.

The mechanism of action for this compound involves its interaction with biological macromolecules. The chlorophenyl group enhances its binding affinity to certain receptors and enzymes, leading to modulation of various biochemical pathways.

- Binding Affinity : The presence of the chlorine atom in the phenyl ring increases lipophilicity, facilitating better membrane penetration.

- Enzyme Interaction : It has been shown to inhibit specific enzymes related to inflammation and bacterial growth, thereby exerting its biological effects.

Case Studies and Research Findings

- Antimicrobial Study : A comprehensive study published in the International Journal of Organic Chemistry evaluated the antibacterial activities of various derivatives of cyclohexanecarboxylates, including this compound. The findings indicated a strong correlation between structural modifications and antibacterial potency, emphasizing the importance of functional groups in enhancing activity .

- Inflammation Modulation : Another study explored the compound's effects on cytokine production in immune cells. It was found to significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential utility in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3-chlorophenyl cyclohexanecarboxylate in academic research?

- Synthesis : Optimize esterification reactions using cyclohexanecarboxylic acid and 3-chlorophenol with catalytic sulfuric acid or coupling agents like DCC/DMAP. Purify via column chromatography to isolate the product.

- Characterization : Use single-crystal X-ray diffraction for structural elucidation, 1H-NMR for verifying substituent positions, and infrared spectroscopy (IR) to confirm ester carbonyl stretches (~1740 cm⁻¹). Differential scanning calorimetry (DSC) can assess thermal stability .

Q. What safety precautions are critical when handling this compound, given limited toxicity data?

- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes ).

- Emergency Protocols : In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Store separately from oxidizing agents to prevent reactive hazards .

Q. How can researchers validate the purity of this compound for experimental reproducibility?

- Analytical Methods : Perform HPLC with a C18 column (≥98% purity threshold) and monitor moisture content via Karl Fischer titration (<0.5%). Validate structural integrity using high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and binding interactions of this compound?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with target proteins (e.g., androgen receptors ). Validate docking poses with molecular dynamics (MD) simulations in GROMACS .

Q. How can thermokinetic analysis resolve contradictions in decomposition pathways under varying conditions?

- Methodology : Conduct non-isothermal DSC experiments at heating rates (5–20°C/min) to derive activation energy (Eₐ) via Kissinger or Ozawa-Flynn-Wall methods. Pair with thermogravimetric analysis (TGA) to correlate mass loss with exothermic events. For example, decomposition may yield 3-chlorophenyl radicals and cyclohexanecarboxylate fragments, as shown in analogous compounds .

Q. What experimental designs are recommended to address gaps in ecological toxicity data for this compound?

- Tiered Testing :

- Acute Toxicity : Perform Daphnia magna 48-hour EC₅₀ assays.

- Biodegradation : Use OECD 301F respirometry to measure biological oxygen demand (BOD) over 28 days.

- Bioaccumulation : Calculate log Kow (octanol-water partition coefficient) via shake-flask experiments .

Q. How does structural modification of the cyclohexane ring influence the compound’s pharmacological activity?

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl, hydroxyl) at the cyclohexane 4-position and compare binding affinities via radioligand assays. For example, 4-(4-chlorophenyl)cyclohexanecarboxylic acid derivatives show enhanced receptor interaction due to conformational rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.